(1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Overview
Description
(1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Organic Chemistry
- Imidazole Derivatives Synthesis : Imidazole derivatives, such as (1-Methyl-1H-imidazol-2-yl)methanol derivatives, are synthesized for conversion into carbonyl compounds. These compounds are considered as masked forms of the carbonyl group and serve as synthons in organic chemistry (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Biological and Pharmaceutical Research
- Anticancer and Antimicrobial Agents : Compounds with imidazole and pyrazole structures, similar to the chemical , have been studied for their anticancer and antimicrobial properties. For example, certain pyrazole derivatives have shown potent anticancer activity in vitro (Katariya, Vennapu, & Shah, 2021).
- Antioxidant and Antimicrobial Activities : New derivatives with imidazole and pyrazole units have been synthesized and evaluated for their antioxidant and antimicrobial activities, indicating potential pharmaceutical applications (Bassyouni et al., 2012).
Chemical Properties and Applications
- Photochemical Properties : Certain pyrazoline derivatives containing heteroaromatic substituents, like imidazol-1-yl or pyrazol-1-yl, exhibit unique photochemical properties. These properties include enhanced fluorescence and stability to light, which could be useful in materials science and photophysical research (Lin, Rivett, & Wilshire, 1977).
Safety and Hazards
Properties
IUPAC Name |
[1-(cyclopropylmethyl)-6-methylimidazo[1,2-b]pyrazol-7-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8-10(7-15)11-13(6-9-2-3-9)4-5-14(11)12-8/h4-5,9,15H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYWNUDDHRCGON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CO)CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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